2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a benzoxazine derivative, characterized by a benzene ring fused with an oxazine ring
Mechanism of Action
Target of Action
The primary targets of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are pancreatic β-cell KATP channels and vascular smooth muscle cells . These targets play a crucial role in insulin release and muscle relaxation, respectively .
Mode of Action
This compound interacts with its targets by inhibiting the glucose-induced insulin release from pancreatic β-cells . In vascular smooth muscle cells, it acts mainly as a calcium entry blocker .
Biochemical Pathways
The compound affects the biochemical pathway related to insulin release. By inhibiting the glucose-induced insulin release, it impacts the regulation of blood glucose levels . The blocking of calcium entry into vascular smooth muscle cells influences the contraction and relaxation of these cells .
Result of Action
The compound’s action results in a decrease in insulin release and an increase in the relaxation of vascular smooth muscle . This could potentially have implications in the treatment of conditions like diabetes and hypertension, although more research would be needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be incompatible with strong oxidizing agents and should be stored under room temperature . These factors could affect the compound’s stability and, consequently, its efficacy.
Biochemical Analysis
Biochemical Properties
Related compounds such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been reported to interact with enzymes and proteins . For instance, they have been found to inhibit insulin release and relax vascular smooth muscle .
Cellular Effects
The cellular effects of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine are not well-documented. Related compounds have been found to influence cell function. For example, 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been reported to inhibit glucose-induced insulin release .
Molecular Mechanism
Related compounds have been found to behave as calcium entry blockers in vascular smooth muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine has diverse applications in scientific research:
Comparison with Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: This compound is an isostere of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine and has similar chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound with distinct pharmacological activities.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-10-9(5-7)11-6-8(2)12-10/h3-5,8,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPNTMHBTQBGAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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